molecular formula C10H4ClF3N2S B1531230 2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile CAS No. 1221792-21-7

2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile

Cat. No. B1531230
CAS RN: 1221792-21-7
M. Wt: 276.67 g/mol
InChI Key: YLGFBDFUSRCUQH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For example, trifluoromethylation reactions often involve the use of reagents like trifluoromethyltrimethylsilane .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles are known to undergo a variety of chemical reactions, and the presence of the trifluoromethyl and nitrile groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the trifluoromethyl group, the nitrile group, and the benzothiazole core .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in the compound is a common feature in many pharmaceutical drugs . This group can significantly alter the biological activity of a compound, making it a valuable moiety for drug design and development. The compound could serve as a precursor or intermediate in synthesizing new drugs with potential therapeutic effects.

Agricultural Chemistry

Compounds with the benzothiazole structure have been utilized in the development of agrochemicals . Their application ranges from fungicides to plant growth regulators. The specific compound could be investigated for its efficacy in protecting crops from fungal pathogens or in enhancing crop yield.

Material Science

The unique electronic properties of the trifluoromethyl group make it an interesting candidate for material science research . It could be used in the synthesis of novel materials with potential applications in electronics or as a modifier to alter the properties of existing materials.

Catalysis

In the field of catalysis, the compound’s structure could be explored for its potential as a ligand in transition metal complexes . Such complexes can catalyze various chemical reactions, including those important for industrial processes.

Environmental Science

The environmental fate and impact of fluorinated compounds are of significant interest . This compound could be studied for its stability, degradation, and potential environmental effects, contributing to the understanding of how such chemicals interact with ecosystems.

Analytical Chemistry

As an analytical standard, this compound could be used in developing methods for detecting similar structures in complex mixtures . Its unique spectral properties could aid in the identification and quantification of related compounds in pharmaceuticals or environmental samples.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some trifluoromethyl-containing compounds are used in pharmaceuticals and exhibit their effects by interacting with biological targets .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials. This would likely involve further studies on its synthesis, properties, and reactivity .

properties

IUPAC Name

2-[6-chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2S/c11-6-4-8-7(3-5(6)10(12,13)14)16-9(17-8)1-2-15/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGFBDFUSRCUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199540
Record name 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221792-21-7
Record name 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile

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